molecular formula C9H9F9O3 B12083614 Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate

Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B12083614
M. Wt: 336.15 g/mol
InChI Key: QCDASHSHVAERGU-UHFFFAOYSA-N
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Description

Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate is an organofluorine compound known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate can be synthesized through a reaction between ethyl chloroformate and 1H,1H,2H,2H-perfluorohexanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form 1H,1H,2H,2H-perfluorohexanol and ethyl carbonate.

    Transesterification: It can react with other alcohols to form different carbonates.

    Reduction: Under specific conditions, it can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: 1H,1H,2H,2H-perfluorohexanol and ethyl carbonate.

    Transesterification: Various alkyl carbonates.

    Reduction: 1H,1H,2H,2H-perfluorohexanol.

Scientific Research Applications

Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Employed in the development of fluorinated surfactants and biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.

    Industry: Applied in the production of coatings, lubricants, and specialty polymers due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism by which ethyl 1H,1H,2H,2H-perfluorohexyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorinated tail. The perfluorinated chain provides hydrophobic and lipophobic properties, making it an excellent surfactant and barrier material. Its molecular targets include hydrophobic surfaces and interfaces, where it can form stable, low-energy films.

Comparison with Similar Compounds

Similar Compounds

  • 1H,1H,2H,2H-Perfluorodecyl acrylate
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate
  • 1H,1H,2H,2H-Perfluorodecyl iodide

Uniqueness

Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate stands out due to its specific combination of a carbonate ester and a perfluorinated tail. This structure imparts unique properties such as enhanced thermal stability and chemical resistance compared to other similar compounds. Its ability to form stable films and coatings makes it particularly valuable in industrial applications.

Properties

Molecular Formula

C9H9F9O3

Molecular Weight

336.15 g/mol

IUPAC Name

ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C9H9F9O3/c1-2-20-5(19)21-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-4H2,1H3

InChI Key

QCDASHSHVAERGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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